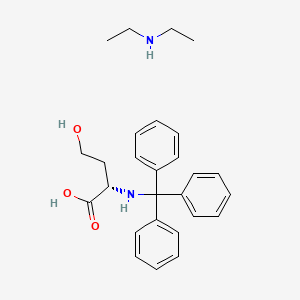
N-ethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid, also known as N-alpha-trityl-D-homoserine diethylammonium salt, is a compound used primarily in peptide synthesis. It is a trityl-protected amino acid derivative, which means it has a trityl group attached to protect the amino acid during chemical reactions. This protection is crucial in peptide synthesis to prevent unwanted side reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid involves the protection of the amino acid homoserine with a trityl group. The trityl group is introduced using trityl chloride in the presence of a base such as pyridine. The reaction typically occurs in an organic solvent like dichloromethane. The resulting trityl-protected homoserine is then converted to its diethylammonium salt form by reacting with diethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
N-ethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The trityl group can be removed under oxidative conditions.
Reduction: The compound can be reduced to remove the trityl group.
Substitution: The trityl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like trifluoroacetic acid (TFA) in dichloromethane are commonly used.
Reduction: Reducing agents such as dithiothreitol (DTT) can be used.
Substitution: Reagents like Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid homoserine and various substituted derivatives depending on the reagents used.
科学研究应用
N-ethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein structure and function.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of synthetic peptides for various industrial applications.
作用机制
The mechanism of action of N-ethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid involves the protection of the amino acid homoserine during chemical reactions. The trityl group prevents unwanted side reactions by blocking reactive sites on the amino acid. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex peptides. The diethylammonium salt form enhances the solubility and stability of the compound, making it easier to handle in laboratory and industrial settings .
相似化合物的比较
Similar Compounds
Trt-Lys(Trt)-OH: Another trityl-protected amino acid used in peptide synthesis.
Trt-Orn(Trt)-OH: Similar to N-ethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid but with ornithine as the amino acid.
Trt-Ser(Trt)-OH: A trityl-protected serine derivative used in similar applications.
Uniqueness
This compound is unique due to its specific use of homoserine as the amino acid. This provides distinct properties and reactivity compared to other trityl-protected amino acids. Its diethylammonium salt form also offers advantages in terms of solubility and stability, making it a preferred choice in certain peptide synthesis applications.
属性
IUPAC Name |
N-ethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3.C4H11N/c25-17-16-21(22(26)27)24-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;1-3-5-4-2/h1-15,21,24-25H,16-17H2,(H,26,27);5H,3-4H2,1-2H3/t21-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXRWVYGHBZAGX-BOXHHOBZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1396940.png)

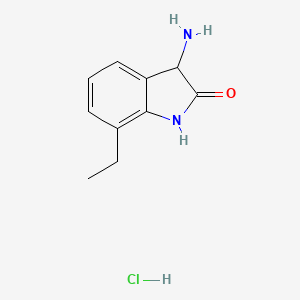
![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride](/img/structure/B1396945.png)

![(2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1396950.png)
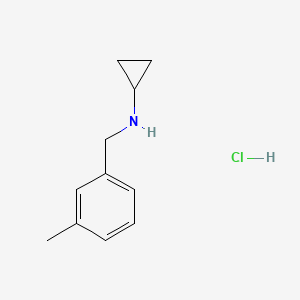
![N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-amine dihydrochloride](/img/structure/B1396952.png)
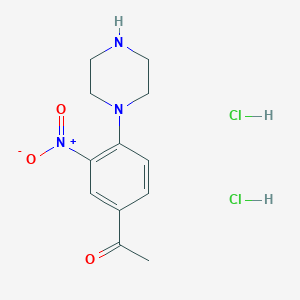
![1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol dihydrochloride](/img/structure/B1396955.png)
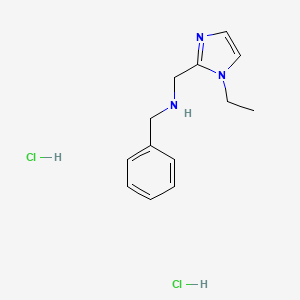
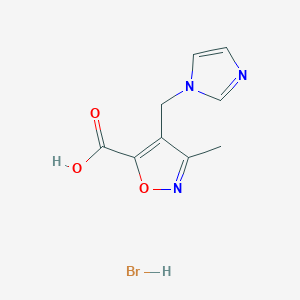
![4-[(Phenylamino)methyl]piperidin-4-ol](/img/structure/B1396961.png)
![N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/structure/B1396962.png)
